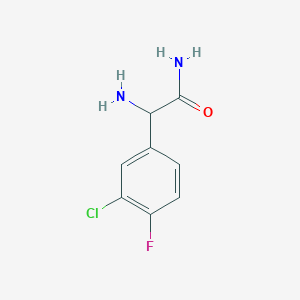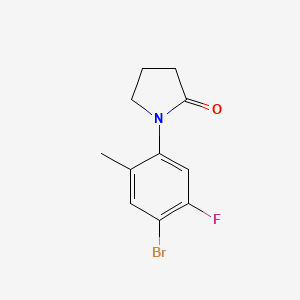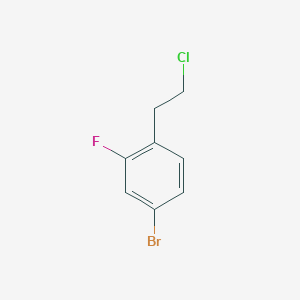![molecular formula C8H7BrF3N3 B13693158 1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B13693158.png)
1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a guanidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine typically involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate isothiourea, which subsequently cyclizes to form the desired guanidine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound can be used in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. The guanidine moiety can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2-(trifluoromethyl)phenylthiourea
- 2-Bromo-4-(trifluoromethyl)phenylacetonitrile
- 4-Bromo-2-(trifluoromethyl)phenylimidazole
Uniqueness: 1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine is unique due to the presence of the guanidine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher binding affinity and specificity towards certain molecular targets, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C8H7BrF3N3 |
|---|---|
Molekulargewicht |
282.06 g/mol |
IUPAC-Name |
2-[4-bromo-2-(trifluoromethyl)phenyl]guanidine |
InChI |
InChI=1S/C8H7BrF3N3/c9-4-1-2-6(15-7(13)14)5(3-4)8(10,11)12/h1-3H,(H4,13,14,15) |
InChI-Schlüssel |
AUPJOIUWDMCZNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-5-[3-[1-(Boc-amino)-4-indanyl]-1,2,4-oxadiazol-5-yl]-2-isopropoxybenzonitrile](/img/structure/B13693078.png)






![Ir[dF(Me)ppy]2(dtbbpy)PF6](/img/structure/B13693128.png)
![3-[[4-(3-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13693131.png)





